molecular formula C8H14N4O B13347951 (Z)-2-(4-cyanopiperidin-1-yl)-N'-hydroxyacetimidamide

(Z)-2-(4-cyanopiperidin-1-yl)-N'-hydroxyacetimidamide

Cat. No.: B13347951
M. Wt: 182.22 g/mol
InChI Key: ZYKUEPUCXXCSFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Cyanopiperidin-1-yl)-N-hydroxyacetimidamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a piperidine ring substituted with a cyano group and an N-hydroxyacetimidamide moiety, making it a versatile molecule for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyanopiperidin-1-yl)-N-hydroxyacetimidamide typically involves the reaction of 4-cyanopiperidine with N-hydroxyacetimidamide under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Cyanopiperidin-1-yl)-N-hydroxyacetimidamide may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and can handle large volumes of reactants, making the process more efficient and cost-effective. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyanopiperidin-1-yl)-N-hydroxyacetimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the piperidine ring.

Scientific Research Applications

2-(4-Cyanopiperidin-1-yl)-N-hydroxyacetimidamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Cyanopiperidin-1-yl)-N-hydroxyacetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Cyanopiperidin-1-yl)-N-hydroxyacetamide
  • 2-(4-Cyanopiperidin-1-yl)-N-hydroxypropionamide

Uniqueness

2-(4-Cyanopiperidin-1-yl)-N-hydroxyacetimidamide is unique due to its specific structural features, such as the combination of a cyano group and an N-hydroxyacetimidamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

IUPAC Name

2-(4-cyanopiperidin-1-yl)-N'-hydroxyethanimidamide

InChI

InChI=1S/C8H14N4O/c9-5-7-1-3-12(4-2-7)6-8(10)11-13/h7,13H,1-4,6H2,(H2,10,11)

InChI Key

ZYKUEPUCXXCSFV-UHFFFAOYSA-N

Isomeric SMILES

C1CN(CCC1C#N)C/C(=N/O)/N

Canonical SMILES

C1CN(CCC1C#N)CC(=NO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.